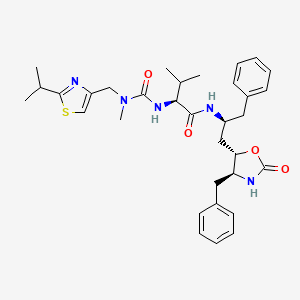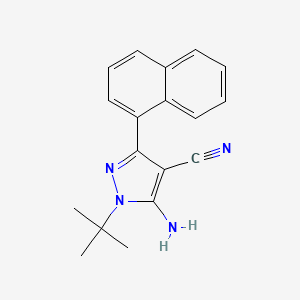
Desthiazolylmethyl Ritonavir
描述
脱硫代唑基甲基利托那韦: 是广为人知的抗逆转录病毒药物利托那韦的衍生物。它主要用于研究环境中研究利托那韦的降解产物和杂质。 这种化合物属于更广泛的 HIV 蛋白酶抑制剂家族,这些抑制剂在治疗 HIV/艾滋病中至关重要 .
作用机制
脱硫代唑基甲基利托那韦与利托那韦一样,抑制 HIV 蛋白酶。这种酶对于传染性病毒颗粒的成熟至关重要。 通过与蛋白酶活性位点结合,脱硫代唑基甲基利托那韦阻止了病毒多蛋白的切割,导致形成未成熟的非传染性病毒颗粒 . 这种抑制破坏了病毒复制周期,从而降低了患者体内的病毒载量 .
生化分析
Biochemical Properties
Desthiazolylmethyl Ritonavir interacts with various enzymes and proteins. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each . The nature of these interactions involves the formation of a metabolic intermediate complex, extremely tight binding of unchanged this compound to the heme iron, heme destruction, and formation of a covalent bond .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been associated with endoplasmic reticulum stress leading to mitochondria-mediated apoptosis in cells treated with the parent compound, Ritonavir . This indicates that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to interfere with the reproductive cycle of HIV, similar to its parent compound, Ritonavir .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known to be a stable compound, but information on its long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each
准备方法
合成路线和反应条件: 脱硫代唑基甲基利托那韦的合成通常涉及利托那韦分子的修饰确切的合成路线可能有所不同,但通常涉及多个有机合成的步骤,包括官能团的保护和脱保护、偶联反应和纯化步骤 .
工业生产方法: 虽然脱硫代唑基甲基利托那韦不像利托那韦那样以工业规模生产,但它在研究实验室中的合成遵循严格的协议,以确保其纯度和一致性。 高效液相色谱 (HPLC) 等技术通常用于验证化合物的纯度 .
化学反应分析
反应类型: 脱硫代唑基甲基利托那韦经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 根据所需产物使用各种亲核试剂和亲电试剂.
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成亚砜或砜,而还原可能生成醇或胺 .
科学研究应用
化学: 脱硫代唑基甲基利托那韦用作分析化学中的参考标准,用于研究利托那韦的降解产物。 它有助于了解利托那韦制剂的稳定性和保质期 .
生物学和医学: 在生物学研究中,该化合物用于研究利托那韦的代谢途径及其与各种酶的相互作用。 它还有助于通过提供对 HIV 蛋白酶抑制剂的构效关系的见解来开发新的抗逆转录病毒药物 .
相似化合物的比较
类似化合物:
利托那韦: 母体化合物,广泛用于治疗 HIV/艾滋病。
洛匹那韦: 另一种 HIV 蛋白酶抑制剂,通常与利托那韦联用。
奈非那韦: 一种较早的 HIV 蛋白酶抑制剂,具有类似的作用机制.
独特性: 脱硫代唑基甲基利托那韦的独特之处在于存在噻唑环,这使其与其他蛋白酶抑制剂区分开来。 这种结构修饰提供了宝贵的见解,了解利托那韦的降解途径和稳定性,使其成为研究和质量控制中必不可少的化合物 .
属性
IUPAC Name |
(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFUFODEQQNFLV-AMEOFWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180311 | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256328-82-2 | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desthiazolylmethyl ritonavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESTHIAZOLYLMETHYL RITONAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)

![(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE](/img/structure/B561884.png)
![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)
![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)






![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol](/img/structure/B561895.png)


